molecular formula C15H12N4O2S2 B2991880 2-Methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole CAS No. 1208961-98-1

2-Methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole

Cat. No.: B2991880
CAS No.: 1208961-98-1
M. Wt: 344.41
InChI Key: RVQMQWZKXLJOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole” is a complex organic compound. It contains a pyridazinone ring, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . The compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular formula of the compound is C15H12N4O2S2 and it has a molecular weight of 344.41. The compound contains a pyridazinone ring, which is a derivative of pyridazine and belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring .

Scientific Research Applications

1. Insecticidal Properties

The development of neonicotinoids, a class of insecticides with notable chemical and biological properties, includes research on various nitroimino heterocycles. Thiamethoxam, a second-generation neonicotinoid with a structure related to 2-methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole, has demonstrated substantial activity against a wide range of pests in different crops. This compound is particularly effective in integrated pest management programs due to its broad-spectrum insecticidal activity and low usage rates (Maienfisch et al., 2001).

2. Anticancer and Antioxidant Potential

Novel thiazole derivatives, closely related to the molecular structure , have been synthesized and assessed for their in vitro cytotoxicity against various carcinoma cell lines, including A2780 and HeLa. Some of these derivatives, such as 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole, have shown significant cytotoxic activity and remarkable antioxidant properties (Grozav et al., 2017).

3. Anti-Breast Cancer Agents

The synthesis of thiazole derivatives using a one-pot three-component reaction has led to compounds with promising antitumor activities against MCF-7 tumor cells. This research indicates the potential of such compounds, including those related to this compound, in the development of anti-breast cancer agents (Mahmoud et al., 2021).

4. Antihypertensive and Analgesic Effects

Research into pyridine derivatives of thiazolidin-4-ones has revealed compounds with notable anti-inflammatory and analgesic effects. These findings suggest the potential for thiazole derivatives in the development of new treatments for conditions requiring anti-inflammatory and analgesic properties (Ranga et al., 2013).

5. Antioxidant and Anticancer Activity

Triazolo-thiadiazoles, closely related to the molecular structure of interest, have demonstrated potent antioxidant and anticancer activities. Studies involving HepG2 cells have shown these compounds to induce growth inhibition and apoptosis, pointing towards their potential use in cancer therapy (Sunil et al., 2010).

Properties

IUPAC Name

2-methyl-4-[[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c1-10-16-12(8-22-10)9-23-15-6-5-14(17-18-15)11-3-2-4-13(7-11)19(20)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQMQWZKXLJOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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